6-(4-((4-methoxyphenyl)sulfonyl)piperazin-1-yl)-N-(pyridin-4-yl)pyridazin-3-amine
Description
Propriétés
IUPAC Name |
6-[4-(4-methoxyphenyl)sulfonylpiperazin-1-yl]-N-pyridin-4-ylpyridazin-3-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N6O3S/c1-29-17-2-4-18(5-3-17)30(27,28)26-14-12-25(13-15-26)20-7-6-19(23-24-20)22-16-8-10-21-11-9-16/h2-11H,12-15H2,1H3,(H,21,22,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AKBGQVRWPYBBPV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)S(=O)(=O)N2CCN(CC2)C3=NN=C(C=C3)NC4=CC=NC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N6O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
426.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Activité Biologique
6-(4-((4-methoxyphenyl)sulfonyl)piperazin-1-yl)-N-(pyridin-4-yl)pyridazin-3-amine is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article aims to provide a comprehensive overview of its biological activity, including data tables, case studies, and relevant research findings.
Chemical Structure
The compound features a complex structure that includes:
- A pyridazin core.
- A piperazine moiety substituted with a methoxyphenylsulfonyl group.
- An additional pyridine substituent.
Research indicates that compounds with similar structures often exhibit diverse biological activities, including enzyme inhibition and antimicrobial properties. The sulfonamide group is particularly significant for its role in enzyme interactions, which can lead to therapeutic effects against various pathogens and diseases.
Biological Activity Overview
| Activity Type | Description |
|---|---|
| Antimicrobial Activity | Compounds similar to this have shown significant activity against Mycobacterium tuberculosis and other bacterial strains. |
| Enzyme Inhibition | The sulfonamide functionality is known for inhibiting enzymes such as acetylcholinesterase and urease, which are crucial in various biological processes. |
| Cytotoxicity | Preliminary studies suggest low cytotoxicity towards human cell lines, indicating a potential therapeutic index. |
Case Studies and Research Findings
-
Antitubercular Activity :
- A study evaluated various derivatives for their activity against Mycobacterium tuberculosis H37Ra. Among the tested compounds, several exhibited IC50 values ranging from 1.35 to 2.18 μM, indicating potent antitubercular properties .
- The compound's structure suggests it may similarly inhibit Mycobacterium tuberculosis, warranting further investigation.
-
Enzyme Inhibition Studies :
- Research on piperazine derivatives has demonstrated their ability to inhibit key enzymes involved in bacterial resistance mechanisms. For instance, compounds with sulfonamide groups were shown to effectively inhibit urease activity, which is vital for the survival of certain pathogens .
- Inhibition assays revealed that derivatives with the methoxyphenylsulfonyl group significantly reduced enzyme activity at micromolar concentrations.
- Cytotoxicity Assessments :
Comparaison Avec Des Composés Similaires
Core Structure and Piperazine Substitutions
The table below highlights key structural and functional differences between the target compound and its analogs:
Pharmacological and Physicochemical Insights
- Sulfonyl vs. Carbonyl Groups : The target compound’s 4-methoxyphenylsulfonyl group offers greater metabolic stability compared to the 5-bromofuran-2-carbonyl analog, which may undergo ester hydrolysis .
- Receptor Selectivity : Piperazine derivatives with bulky aryl groups (e.g., S 18126’s dihydrobenzodioxinyl group) show high receptor selectivity, suggesting that the target compound’s 4-methoxyphenylsulfonyl group may confer specificity for certain targets .
Q & A
Q. What are the critical steps for synthesizing 6-(4-((4-methoxyphenyl)sulfonyl)piperazin-1-yl)-N-(pyridin-4-yl)pyridazin-3-amine, and how can reaction conditions be optimized?
Methodological Answer: The synthesis involves:
Piperazine sulfonylation : Reacting piperazine with 4-methoxyphenylsulfonyl chloride under basic conditions (e.g., K₂CO₃ in DMF) to install the sulfonyl group. Temperature control (0–25°C) minimizes side reactions .
Pyridazine core assembly : Cyclization of precursors (e.g., hydrazine derivatives with diketones) under acidic or basic conditions. For example, refluxing in acetic acid yields the pyridazine ring .
Nucleophilic substitution : Coupling the sulfonylated piperazine to the pyridazine core via SNAr (aromatic nucleophilic substitution) using a polar aprotic solvent (e.g., DMSO) at 80–100°C .
Purification : Column chromatography (e.g., EtOAc/hexane gradients) or recrystallization (e.g., methanol/water) ensures ≥95% purity .
Q. Optimization Tips :
Q. What spectroscopic and crystallographic techniques are essential for characterizing this compound?
Methodological Answer :
- ¹H/¹³C NMR : Assign peaks to confirm substituent positions. For example, the pyridin-4-ylamine proton appears as a singlet near δ 8.5 ppm, while the piperazine protons split into multiplets .
- HRMS (ESI) : Validate molecular weight (e.g., [M+H]⁺ expected at m/z 469.15) .
- X-ray crystallography : Resolve 3D structure (e.g., space group, bond angles) to confirm regiochemistry. For pyridazine derivatives, torsional angles between the pyridazine and piperazine rings (~6–10°) indicate conformational flexibility .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed to improve target affinity and selectivity?
Methodological Answer :
- Systematic substitution :
- Vary the sulfonyl group (e.g., replace 4-methoxyphenyl with 3-nitrobenzenesulfonyl) to assess electronic effects on receptor binding .
- Modify the pyridin-4-ylamine group (e.g., introduce methyl or fluorine substituents) to probe steric and hydrophobic interactions .
- In silico modeling :
Q. Example SAR Table :
| Modification Site | Substituent | Biological Activity (IC₅₀, nM) | Selectivity Ratio (Target/Off-Target) |
|---|---|---|---|
| Piperazine sulfonyl | 4-MeO-C₆H₄ | 12.3 ± 1.2 | 8.5 |
| Piperazine sulfonyl | 3-NO₂-C₆H₄ | 8.7 ± 0.9 | 4.2 |
| Pyridin-4-ylamine | 2-F-C₅H₃N | 6.5 ± 0.7 | 12.1 |
Q. How can contradictory biological activity data across studies be resolved?
Methodological Answer : Contradictions often arise from:
- Assay variability : Differences in cell lines (e.g., HEK293 vs. CHO-K1), incubation times, or ATP concentrations in kinase assays .
- Solubility issues : Use DMSO stocks ≤0.1% to avoid precipitation in aqueous buffers. Confirm solubility via dynamic light scattering (DLS) .
- Metabolic instability : Perform microsomal stability assays (e.g., liver microsomes + NADPH) to identify rapid degradation pathways. Introduce deuterium or fluorine to block metabolic hotspots .
Q. Resolution Workflow :
Replicate experiments under standardized conditions (e.g., uniform cell line, serum-free media).
Validate target engagement via SPR (surface plasmon resonance) or CETSA (cellular thermal shift assay) .
Cross-reference with structurally related compounds (e.g., triazolo-pyridazine derivatives) to identify conserved activity trends .
Q. What computational strategies enhance reaction design for novel analogs?
Methodological Answer :
- Reaction path searching : Use quantum mechanics (QM) tools (e.g., Gaussian) to simulate transition states and identify low-energy pathways for piperazine coupling .
- Machine learning (ML) : Train models on existing reaction datasets (e.g., USPTO) to predict optimal solvents/catalysts. For example, random forest models can prioritize DMF over THF for SNAr reactions .
- Retrosynthesis planning : Platforms like Chematica propose synthetic routes using available precursors (e.g., substituting 4-methoxyphenylsulfonyl chloride with cheaper aryl sulfonyl chlorides) .
Q. What methodologies elucidate the compound’s mechanism of action in neurological targets?
Methodological Answer :
- Kinase profiling : Screen against a panel of 100+ kinases (e.g., Eurofins KinaseProfiler) to identify primary targets (e.g., GSK-3β, CDK5) .
- CRISPR-Cas9 knockout : Validate target dependency by comparing IC₅₀ in wild-type vs. kinase-knockout cell lines .
- In vivo PET imaging : Radiolabel the compound with ¹¹C or ¹⁸F to track brain penetration and target occupancy in rodent models .
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